molecular formula C16H18N4OS3 B2462624 Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396856-31-7

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2462624
M. Wt: 378.53
InChI Key: GPSZXKVISLJFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a research compound. It is related to the class of compounds known as benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities .


Synthesis Analysis

The synthesis of related compounds involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . Other synthetic strategies include the use of Sonogashira and Stille reactions .

Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

Research on structurally related compounds, such as 1,3,4-thiadiazoles, has explored their aggregation behavior in different solvents through spectroscopic studies. These studies reveal how molecular aggregation can affect the photophysical properties of these compounds, implying potential applications in the development of new materials for optical devices and sensors. The findings suggest that the alkyl substituent structure significantly influences molecule aggregation interactions, impacting their optical properties (Matwijczuk et al., 2016).

Antimicrobial Activity

Another area of application for thiadiazole derivatives involves their antimicrobial properties. For example, new pyridine derivatives incorporating benzothiazole moieties have demonstrated variable and modest activity against bacterial and fungal strains. This suggests that benzo[c][1,2,5]thiadiazol-5-yl derivatives could be explored for their potential antimicrobial applications, offering a pathway for the development of new antibacterial and antifungal agents (Patel et al., 2011).

Anti-Mycobacterial Applications

Furthermore, compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as promising anti-mycobacterial agents. These compounds exhibit significant anti-tubercular activity against Mycobacterium tuberculosis, with some showing low cytotoxicity and high therapeutic indices. This indicates the potential of benzo[c][1,2,5]thiadiazol-5-yl derivatives in developing new treatments for tuberculosis and other mycobacterial infections (Pancholia et al., 2016).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS3/c21-15(12-1-2-13-14(9-12)19-24-18-13)20-6-3-11(4-7-20)10-23-16-17-5-8-22-16/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSZXKVISLJFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

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